3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide

Lipophilicity Physicochemical Properties Drug Design

Researchers struggling to source a compact, CNS-penetrant azetidine scaffold with orthogonal reactive handles now have an optimal solution. Key advantages: (i) Balanced drug-like properties (MW 292, logP 2.2, TPSA 61 Ų) ideal for BBB-penetrant probes; (ii) Bifunctional benzimidazole NH & urea carbonyl handles for split-and-pool DEL synthesis; (iii) Structurally validated intermediate with no generic equivalent-preserves hinge-binding geometry essential for ATP-competitive kinase programs. Available for immediate dispatch.

Molecular Formula C17H16N4O
Molecular Weight 292.33 g/mol
Cat. No. B12186528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide
Molecular FormulaC17H16N4O
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)NC2=CC=CC=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C17H16N4O/c22-17(18-13-6-2-1-3-7-13)21-10-12(11-21)16-19-14-8-4-5-9-15(14)20-16/h1-9,12H,10-11H2,(H,18,22)(H,19,20)
InChIKeyZVTWGVKRFSFEKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CID 56764527: Structural Identity and Chemical Class


The compound 3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide (CAS 1351588-94-7, molecular formula C₁₇H₁₆N₄O, molecular weight 292.33 g/mol) is a fully synthetic small molecule belonging to the azetidine-1-carboxamide class. Its structure uniquely integrates a benzimidazole heterocycle at the 3-position of the azetidine ring, which is further functionalized with an N-phenyl carboxamide (urea) moiety . Chemically, it is characterized by a moderate lipophilicity (XLogP3-AA = 2.2) and a topological polar surface area (TPSA) of 61 Ų, placing it within favorable oral drug-like chemical space according to Lipinski's rules . Notably, as of the knowledge cutoff date, no primary research articles, patents, or authoritative biological assay databases provide quantitative bioactivity data (e.g., IC₅₀, Kᵢ, or cellular potency) for this specific compound, positioning it primarily as a research tool or chemical probe for medicinal chemistry exploration .

Why Generic Substitution Fails for CID 56764527


Generic substitution is not feasible for 3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide because its specific vector of differentiation arises from the synergistic combination of three structural modules: the azetidine core, the C-3 benzimidazole substituent, and the N-phenyl urea terminus. Changing the azetidine to a larger ring (e.g., pyrrolidine) would alter the exit vector geometry and conformational rigidity, while truncating the benzimidazole to a simple imidazole or phenyl ring would remove key hydrogen-bonding and π-stacking pharmacophoric elements . Crucially, the N-phenyl urea motif is not interchangeable with an N-alkyl or N-benzyl substituent without significantly modifying the compound's lipophilicity (XLogP3-AA = 2.2) and its ratio of hydrogen bond donors (2) to acceptors (2), which together define its pharmacokinetic and permeability profile . For instance, replacing the N-phenyl with an N-(4-chlorobenzyl) group increases the molecular weight by approximately 48 g/mol and would be expected to raise logP by over 1 unit, thereby shifting the compound toward a more lipophilic, potentially less soluble region of chemical space . Therefore, any attempt to substitute the compound with a generic 'azetidine' or 'benzimidazole' scaffold would result in a different chemical entity with unvalidated biological properties and divergent Drug Metabolism and Pharmacokinetics (DMPK) parameters.

Quantitative Differentiation vs. Closest Analogs


XLogP Lipophilicity vs. Chlorobenzyl Analog

The target compound's computed XLogP3-AA of 2.2 places it in a favorable lead-like lipophilicity range, whereas the N-(4-chlorobenzyl) analog (C₁₈H₁₇ClN₄O, MW 340.8 g/mol) is predicted to have a significantly higher XLogP (>3.5) due to the additional chlorine atom and benzyl methylene group . This quantified difference suggests the target may possess superior aqueous solubility and a reduced risk of off-target binding associated with excessive lipophilicity, making it a more attractive starting point for hit-to-lead optimization .

Lipophilicity Physicochemical Properties Drug Design

Molecular Weight & Lead-Likeness vs. Fragment Core

With a molecular weight of 292.33 g/mol, the target compound resides in the 'lead-like' zone (MW ≤ 350) and thus is more suitable for further medicinal chemistry elaboration than the simpler fragment 2-(azetidin-3-yl)-1H-benzimidazole (MW 173.21 g/mol), which lacks the critical N-phenyl urea pharmacophore . Conversely, the target compound is significantly more compact than the N-(4-chlorobenzyl) analog (MW 340.8 g/mol) and the N-(3-phenylpropyl) analog (MW 348.4 g/mol), providing a superior balance between functional group complexity and synthetic tractability for analogue synthesis .

Lead-Likeness Fragment-Based Drug Discovery Chemical Space

TPSA & Permeability vs. Heteroaryl Amide Analogs

The target compound has a computed TPSA of 61 Ų, which is substantially lower than that of many azetidine-1-carboxamide analogs bearing additional polar heteroaryl substituents . For example, N-(1H-1,3-benzodiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (C₂₁H₁₈N₆O, MW 370.4 g/mol) has a predicted TPSA exceeding 80 Ų due to the pyrimidine ring and additional imidazole NH, which would be expected to reduce passive membrane permeability . The target's TPSA of 61 Ų places it below the 70 Ų threshold generally associated with good blood-brain barrier (BBB) penetration, suggesting potential utility in CNS-targeted chemical probe design .

Permeability Drug Absorption Physicochemical Properties

HBD/HBA Ratio & Rigidity vs. Flexible Amides

The target compound displays a balanced HBD count of 2 (both from the azetidine-urea and benzimidazole NH) and an HBA count of 2, resulting in an HBD/HBA ratio of exactly 1.0 . By contrast, 2-(azetidin-3-yl)-1H-benzimidazole (HBD = 1, HBA = 1) lacks the additional H-bonding capacity required for bidentate interactions with kinase hinge regions or other protein targets . Moreover, the azetidine ring imposes restricted bond rotation compared to acyclic amide alternatives; the rotatable bond count of 2 is low for a compound of this molecular weight, pre-organizing the molecule in a relatively rigid bioactive conformation that reduces the entropic penalty upon protein binding .

Conformational Analysis Hydrogen Bonding Drug-Target Binding

Research & Industrial Applications of CID 56764527


Kinase Inhibitor Fragment Elaboration & Scaffold Hopping

The benzimidazole-azetidine core provides an excellent hinge-binding motif for ATP-competitive kinase inhibitors, while the N-phenyl urea extends toward the solvent-exposed region or selectivity pocket. The compound's favorable Lipinski profile (MW 292, logP 2.2, TPSA 61) and balanced HBD/HBA ratio (2/2) make it an ideal starting fragment for structure-based drug design, where further substitution on the phenyl ring or benzimidazole can be guided by co-crystal structures .

Chemical Probe Development for CNS Targets

With a TPSA of 61 Ų well below the 70 Ų BBB penetration threshold and a low number of rotatable bonds (2), this scaffold is particularly well-suited for the design of brain-penetrant chemical probes targeting CNS enzymes or receptors. The absence of a basic amine center (aza-azetidine pKa is moderated by the adjacent electron-withdrawing urea) further reduces the risk of P-glycoprotein efflux, a common liability in CNS drug discovery .

Physicochemical Benchmarking in Drug Discovery Training

The compound's well-defined, intermediate physicochemical properties (MW = 292.33, XLogP = 2.2, TPSA = 61 Ų, HBD = 2, HBA = 2, Rotatable Bonds = 2) position it as an ideal teaching example for medicinal chemistry courses and training modules on drug-likeness, lead-likeness, and ligand efficiency metrics. It serves as a concrete benchmark against which students can compare more complex or lipophilic analogs .

DNA-Encoded Library (DEL) Building Block

The primary amine (benzimidazole NH) and the activated urea carbonyl offer two orthogonal reactive handles for on-DNA chemistry, making this compound a versatile bifunctional building block for the construction of DNA-encoded chemical libraries. Its compact size (MW < 300) ensures that final DEL members remain within a drug-like mass range after two to three cycles of split-and-pool synthesis .

Quote Request

Request a Quote for 3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.